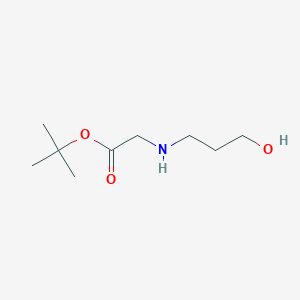![molecular formula C10H14BrNO B7862876 2-[(3-Bromo-benzyl)-methyl-amino]-ethanol](/img/structure/B7862876.png)
2-[(3-Bromo-benzyl)-methyl-amino]-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Bromo-benzyl)-methyl-amino]-ethanol is an organic compound characterized by a bromo-substituted benzyl group attached to a secondary amine, which is further connected to an ethanol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Bromo-benzyl)-methyl-amino]-ethanol typically involves the following steps:
Bromination: The starting material, benzylamine, undergoes bromination to introduce the bromo group at the 3-position of the benzene ring.
Methylation: The brominated benzylamine is then methylated to form the N-methylated derivative.
Reduction: The resulting compound is reduced to introduce the ethanol moiety, resulting in the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
化学反応の分析
Types of Reactions: 2-[(3-Bromo-benzyl)-methyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromo group can be reduced to form the corresponding hydroxyl group.
Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to form 2-[(3-Bromo-benzyl)-methyl-amino]-ethanal or 2-[(3-Bromo-benzyl)-methyl-amino]-ethanoic acid.
Reduction: Reduction of the bromo group can yield 2-[(3-Hydroxy-benzyl)-methyl-amino]-ethanol.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
科学的研究の応用
2-[(3-Bromo-benzyl)-methyl-amino]-ethanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-[(3-Bromo-benzyl)-methyl-amino]-ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The bromo group enhances the compound's reactivity, allowing it to participate in various biochemical processes. The ethanol moiety can act as a hydrogen bond donor, influencing its binding affinity to biological targets.
類似化合物との比較
3-Bromo-benzylamine: Lacks the ethanol moiety, resulting in different reactivity and applications.
2-[(3-Bromo-benzyl)-ethyl-amino]-ethanol: Similar structure but with an ethyl group instead of a methyl group, leading to variations in chemical properties.
2-[(3-Chloro-benzyl)-methyl-amino]-ethanol: Similar to the target compound but with a chloro group instead of a bromo group, affecting its reactivity and applications.
Uniqueness: 2-[(3-Bromo-benzyl)-methyl-amino]-ethanol is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its bromo group provides enhanced reactivity compared to similar compounds with different halogens.
特性
IUPAC Name |
2-[(3-bromophenyl)methyl-methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-12(5-6-13)8-9-3-2-4-10(11)7-9/h2-4,7,13H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOVUGFWLNAHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Bromo-benzyl)-methyl-amino]-ethanol](/img/structure/B7862822.png)
![2-[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-ethanol](/img/structure/B7862837.png)
![2-[(3-Chloro-benzyl)-methyl-amino]-ethanol](/img/structure/B7862845.png)
![2-[Methyl-(3-trifluoromethyl-benzyl)-amino]-ethanol](/img/structure/B7862867.png)
![2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol](/img/structure/B7862875.png)
![2-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile](/img/structure/B7862879.png)
![tert-butyl 2-[benzyl(2-hydroxyethyl)amino]acetate](/img/structure/B7862881.png)

amino]-1-ethanol](/img/structure/B7862901.png)
![1-(1H-benzo[d]imidazol-2-yl)-N-ethylethanamine](/img/structure/B7862905.png)
![2-[Ethyl-(2-fluoro-benzyl)-amino]-ethanol](/img/structure/B7862907.png)
